(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Description
The compound “(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure, a sulfonyl group attached to a chloro-methoxyphenyl group, and an azabicyclo[3.2.1]oct-2-ene moiety. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The presence of the bicyclic structure and the sulfonyl group would likely have significant effects on the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic substitution reactions, and the double bond in the azabicyclo[3.2.1]oct-2-ene moiety might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Molecular Recognition and Host-Guest Chemistry
Research has highlighted the significant binding affinity of certain bicyclic azoalkanes, including structures related to "(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene", towards p-sulfonatocalix[4]arene (CX4). This interaction is driven by spherical shape complementarity, showcasing the molecule's potential in the field of host-guest chemistry. The study by Bakirci, Koner, and Nau (2005) demonstrates the strong binding attributed to the spherical shape complementarity between the guest molecule and the conical cavity offered by CX4, with significant implications for the development of molecular recognition systems (Bakirci, Koner, & Nau, 2005).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, the molecule has been involved in studies focusing on photochemical reactions and the synthesis of carbapenems, indicating its utility in creating complex chemical structures. Umano, Koura, and Inoue (1981) explored the photochemical isomerization of related compounds, contributing to the synthesis of tetracyclic compounds through skeletal isomerization (Umano, Koura, & Inoue, 1981). Additionally, Tamura et al. (1987) synthesized a new type of 5,6-cis-carbapenems with a sulfonyl group in the C-6 side chain, showcasing the molecule's relevance in pharmaceutical chemistry and its biological activity potential (Tamura et al., 1987).
Biological Activity
The molecule's structural framework has been utilized in the development of nonpeptide antagonists for the substance P (NK1) receptor, as demonstrated by Snider et al. (1991). Their work on CP-96,345 highlights the therapeutic potential of molecules with similar structural features in modulating physiological responses and exploring diseases related to substance P (Snider et al., 1991).
Antiviral Research
Compounds incorporating the azabicyclo[3.2.1]octane scaffold, as mentioned in a patent evaluation by Supuran (2011), show promise as antagonists of the C-C chemokine receptor 5 (CCR5), which is involved in HIV-1 entry into cells. This suggests a potential application in the development of new antiviral agents targeting HIV (Supuran, 2011).
Properties
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJGAZXMANWTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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